1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
Description
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 1, iodine at position 4, and methyl groups at positions 3 and 3. This compound belongs to the pyrazole family, a class of heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGUDOUYLBLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved through various routes, including the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, while reduction can lead to the removal of the iodine atom.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs :
1-(tert-Butyl)-4-iodo-3,5-dimethyl-1H-pyrazole (CAS 647824-49-5): Structure: tert-butyl group at position 1 instead of difluoromethyl. Molecular weight: 278.13 g/mol .
3,5-Dimethyl-4-iodo-1H-pyrazole (CAS 2033-45-6): Structure: No substituent at position 1. Properties: Lacks the difluoromethyl group, resulting in lower lipophilicity and altered electronic effects. Used as a precursor for further functionalization .
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole :
Table 1: Substituent Impact on Physical Properties
| Compound | Position 1 Substituent | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| 1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | CF₂H | ~292.10* | High electrophilicity at C4; fluorinated stability |
| 1-(tert-Butyl)-4-iodo-3,5-dimethyl-1H-pyrazole | C(CH₃)₃ | 278.13 | Steric hindrance limits C4 reactions |
| 3,5-Dimethyl-4-iodo-1H-pyrazole | H | 251.07 | Reactive at N1 for alkylation/acylation |
*Calculated based on formula C₇H₉F₂IN₂.
Biological Activity
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through various methods that involve the introduction of difluoromethyl and iodo groups onto the pyrazole ring. The general synthetic pathway typically includes:
- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing difluoromethyl and iodo groups through nucleophilic substitutions or electrophilic aromatic substitutions.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₂I₂N₂ |
| Molecular Weight | 282.04 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antifungal Activity
In vitro assays have demonstrated that this compound exhibits antifungal activity against several phytopathogenic fungi. For instance, a derivative with a similar structure showed higher antifungal efficacy than standard treatments like boscalid against species such as Botrytis cinerea and Fusarium solani .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage cell lines, suggesting a potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Interactions : The ability to form hydrogen bonds with target proteins enhances binding affinity, which is crucial for therapeutic efficacy.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values demonstrating potent activity .
Study 2: Antifungal Activity Evaluation
In another case, a series of pyrazole derivatives were tested against seven different phytopathogenic fungi. The results showed that modifications to the pyrazole structure significantly enhanced antifungal activity, particularly in compounds containing difluoromethyl groups .
Q & A
Q. What synthetic methodologies are recommended for introducing the iodo substituent at the 4-position of the pyrazole ring?
The iodination of pyrazole derivatives typically employs electrophilic substitution or metal-mediated cross-coupling. For example, iodination can be achieved via in situ generation of iodine electrophiles using NaH and methyl iodide in DMF, as demonstrated in the synthesis of analogous halogenated pyrazoles . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions like dehalogenation.
Q. How can spectroscopic techniques (e.g., XRD, FTIR) confirm the structural integrity of this compound?
- XRD : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, analogous pyrazole derivatives exhibit dihedral angles between substituents (e.g., 66.34° between fluorophenyl groups in a related structure) and confirm monoclinic crystal systems .
- FTIR : Key absorption bands include C–F stretching (~1100–1250 cm⁻¹) and C–I stretching (~500–600 cm⁻¹). Discrepancies in expected vs. observed peaks may indicate incomplete substitution or impurities .
Advanced Research Questions
Q. What is the mechanistic role of the difluoromethyl group in modulating biological activity compared to non-fluorinated analogs?
The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s electronegativity also alters electron density at adjacent positions, potentially influencing binding to biological targets. For instance, fluorinated pyrazoles exhibit enhanced antimicrobial activity compared to non-fluorinated analogs due to improved pharmacokinetic properties .
Q. How does the iodine substituent at the 4-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The iodo group serves as a versatile handle for palladium-catalyzed cross-coupling. For example, Suzuki reactions with arylboronic acids can yield biaryl derivatives, enabling structural diversification. Key considerations include:
Q. Are there contradictions in reported biological activities of structurally similar pyrazole derivatives, and how can these be resolved?
Discrepancies often arise from variations in assay conditions or substituent positioning. For example:
- Antimicrobial activity : 3,5-Dimethyl pyrazole derivatives show variable efficacy against Gram-positive vs. Gram-negative bacteria, depending on the electron-withdrawing/donating nature of substituents .
- Anticancer activity : Fluorine positioning (para vs. meta) in aryl groups significantly alters cytotoxicity profiles. Standardized cell-line testing (e.g., MTT assays) and molecular docking studies are recommended to validate target interactions .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable pyrazoles).
- HPLC-MS : Monitor degradation products in acidic/basic buffers (pH 1–13) over 24–72 hours.
- Crystallinity assessment : Compare XRD patterns before/after stress testing to detect polymorphic changes .
Q. What computational tools are recommended for predicting the compound’s reactivity and binding affinity?
- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase enzymes) .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for halogenated pyrazole syntheses?
Variations arise from:
- Purification methods : Column chromatography vs. recrystallization (e.g., 70% vs. 85% yield for a brominated analog).
- Iodine source : NIS (N-iodosuccinimide) vs. I₂/KI systems, where the latter may require longer reaction times .
Structural and Functional Comparisons
Q. How does 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole compare to its chloro or bromo analogs in terms of reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
